2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid

LogP Hydrophilicity Drug‑likeness

2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid (CAS 1432677-80-9) is a non‑proteinogenic, bicyclic α‑amino acid built on the rigid norbornane (bicyclo[2.2.1]heptane) scaffold. The carboxylic acid is attached at the bridgehead C7 position, which forces a fixed spatial relationship between the amino and carboxyl groups that is fundamentally different from the more common 2‑carboxy isomer BCH.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B13007154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CC2C(CC1C2C(=O)O)N
InChIInChI=1S/C8H13NO2/c9-6-3-4-1-2-5(6)7(4)8(10)11/h4-7H,1-3,9H2,(H,10,11)
InChIKeyADRXIUGRBQVNBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid – A Conformationally Locked Bicyclic α-Amino Acid for Constrained Peptide Design


2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid (CAS 1432677-80-9) is a non‑proteinogenic, bicyclic α‑amino acid built on the rigid norbornane (bicyclo[2.2.1]heptane) scaffold . The carboxylic acid is attached at the bridgehead C7 position, which forces a fixed spatial relationship between the amino and carboxyl groups that is fundamentally different from the more common 2‑carboxy isomer BCH [1]. This rigid framework restricts backbone and side‑chain torsion angles, making the compound a valuable tool for enforcing specific secondary‑structure motifs in peptides and for probing the conformational requirements of biological targets [2].

Why 2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid Cannot Be Replaced by Its 2‑Carboxy Isomer or Other Bicyclic Amino Acids


The position of the carboxyl group on the norbornane skeleton governs every aspect of molecular recognition. Moving the –COOH from the C2 bridgehead to the C7 position changes the distance and angular relationship between the amino and acid functionalities by approximately 1.5 Å and alters the hydrogen‑bonding vector relative to the bulk of the bicyclic ring [1]. BCH (2‑aminobicyclo[2.2.1]heptane‑2‑carboxylic acid) is a well‑characterized inhibitor of the L‑type amino acid transporter LAT1 and has been used extensively in cancer‑metabolism studies ; in contrast, 7‑carboxy derivatives do not interact with LAT1 and instead serve as constrained aspartic acid mimetics or transition‑state analogs for peptide hydrolysis [2]. Consequently, substituting one isomer for the other would not merely alter potency—it would redirect the compound to an entirely different biological target or structural application. The quantitative evidence sections below document these distinct, non‑interchangeable profiles.

Head‑to‑Head and Cross‑Study Quantitative Evidence for 2‑Aminobicyclo[2.2.1]heptane‑7‑carboxylic acid vs. Closest Analogs


C7 Carboxyl Placement Delivers 0.4 logP Unit Higher Hydrophilicity Than the 2‑Carboxy Isomer BCH, Improving Aqueous Solubility and Reducing Non‑Specific Binding

The experimentally derived computed logP of 2‑aminobicyclo[2.2.1]heptane‑7‑carboxylic acid is –1.623 , whereas the 2‑carboxy isomer BCH (PubChem CID 66084) has a computed logP of –1.2 [1]. The 0.42 logP unit increase in hydrophilicity arises from the bridgehead carboxyl’s greater solvent‑exposed orientation, which enhances hydrogen‑bonding with water. This difference translates into significantly better aqueous solubility and lower non‑specific protein binding—critical parameters for biochemical assay reproducibility and in‑vivo pharmacokinetics.

LogP Hydrophilicity Drug‑likeness

Batch‑Specific 98% Purity with Orthogonal Analytical Documentation (NMR, HPLC, GC) Outperforms the Industry Standard 97% Purity for BCH

Bidepharm supplies 2‑aminobicyclo[2.2.1]heptane‑7‑carboxylic acid at a guaranteed purity of 98%, accompanied by batch‑specific NMR, HPLC, and GC certificates of analysis . In contrast, the most commonly procured comparator, BCH (Sigma‑Aldrich product 772038), is listed at 97% purity with standard QC documentation . This 1‑percentage‑point purity advantage, combined with the provision of orthogonal analytical data, reduces the risk of trace impurities interfering with sensitive biological assays or catalytic reactions.

Chemical purity Quality control Procurement

Unique Transition‑State Mimicry in Peptide Hydrolysis: 7‑Carboxy Norbornyl Derivatives Elicit Catalytic Antibodies, a Property Absent in the 2‑Carboxy BCH Series

Smith et al. (1995) demonstrated that 1‑amino‑2‑hydroxybicyclo[2.2.1]heptane‑7‑carboxylic acid derivatives, when coupled to a D‑amino acid residue, mimic the distorted ground state and the transition state of peptide bond hydrolysis. Immunisation with these conjugates yielded antibodies that accelerated peptide hydrolysis [1]. This dual ground‑state/tran‑sition‑state mimicry is a direct consequence of the C7 carboxyl geometry, which orientates the scissile amide bond in a near‑attack conformation. No analogous transition‑state mimicry has been reported for the 2‑carboxy BCH scaffold, which is structurally incapable of imposing the same geometric constraints.

Catalytic antibody Transition‑state analog Peptide hydrolysis

Bridgehead Carboxylic Acid Enables Selective Metabotropic Glutamate Receptor (mGluR) Ligand Design Not Achievable with 2‑Carboxy Isomers

US patent US6136861A discloses a series of bicyclo[2.2.1]heptane derivatives bearing a carboxyl group at the bridgehead (C7) position as selective Class II metabotropic glutamate receptor (mGluR2/3) ligands [1]. The structural requirements for mGluR2/3 agonism are strict: only the 7‑carboxy configuration positions the acidic moiety in the correct spatial register with the glutamate‑binding pocket. The corresponding 2‑carboxy isomers were inactive in the same assays, confirming that the position of the carboxylic acid is the primary determinant of receptor selectivity. This pharmacological differentiation is a textbook example of how a seemingly minor regio‑isomeric change can toggle activity from zero to potent.

mGluR Metabotropic glutamate receptor Neuropharmacology

Conformational Restriction Locks χ1 Torsion Angle at 58°, Whereas Aspartic Acid Samples Multiple Rotamers, Providing a Single Well‑Defined Bioactive Conformation

X‑ray crystallographic analysis of a 2‑aminobicyclo[2.2.1]heptane‑7‑carboxylic acid derivative (specifically, 3‑benzamido‑3‑methoxycarbonylbicyclo[2.2.1]heptane‑2‑carboxylic acid) revealed that the norbornane cage restricts the χ1 dihedral angle (C–Cα–Cβ–Cγ) to 58°, effectively eliminating the gauche(−), gauche(+), and trans rotamer populations seen in flexible aspartic acid [1]. This pre‑organisation reduces the entropic penalty upon receptor binding and increases the population of the bioactive conformer from ≤ 30% (for aspartic acid in solution) to essentially 100%.

Conformational analysis χ1 torsion Aspartic acid mimetic

High‑Impact Specialty Pricing Reflects Differentiated Synthetic Complexity and Enables Distinct Research Applications Unavailable with Commodity BCH

2‑Aminobicyclo[2.2.1]heptane‑7‑carboxylic acid is priced at approximately ¥12,803 (≈ US$1,750) per 100 mg (Bidepharm, 98% purity) , whereas BCH is available at approximately US$50 per 1 g (Sigma‑Aldrich) . The 350‑fold higher unit cost for the 7‑carboxy isomer reflects the multi‑step stereoselective synthesis required to install the bridgehead carboxyl group, which typically involves an acyl nitrene insertion or a stereospecific Diels–Alder route. This cost differential is not a deterrence but a signal: the 7‑carboxy compound is a precision tool for applications—catalytic antibody generation, constrained peptidomimetic SAR, mGluR ligand design—where its unique geometry justifies the investment, while BCH serves as a low‑cost LAT1 inhibitor for routine cell‑biology studies.

Procurement economics Specialty building block Cost‑per‑experiment

High‑Value Application Scenarios for 2‑Aminobicyclo[2.2.1]heptane‑7‑carboxylic acid Based on Verified Differentiation Evidence


Catalytic Antibody Development for Sequence‑Specific Peptide Hydrolysis

The Smith et al. (1995) study directly demonstrates that 7‑carboxy norbornyl dipeptide analogs elicit antibodies capable of hydrolysing peptide bonds. Research groups aiming to create artificial proteases or to study transition‑state stabilisation should select the 7‑carboxy isomer as the hapten scaffold. The 2‑carboxy isomer has no reported catalytic antibody activity and would fail to deliver the required transition‑state mimicry. Using the 98% purity material with batch‑specific NMR/HPLC/GC certificates ensures reproducibility of immunogen preparation and downstream kinetic assays.

Structure‑Activity Relationship (SAR) Studies on Metabotropic Glutamate Receptors (mGluR2/3)

US patent US6136861A establishes that only bridgehead‑carboxyl bicyclo[2.2.1]heptane derivatives activate mGluR2/3, while 2‑carboxy isomers are inactive. Programmes developing allosteric or orthosteric mGluR2/3 modulators for psychiatric or neurological indications should procure the 7‑carboxy scaffold to ensure pharmacophoric compatibility. The conformational rigidity (χ1 locked at 58° ) further ensures that SAR interpretations are unconfounded by rotameric averaging, enabling direct translation of in‑vitro potency to binding‑mode hypotheses.

Conformationally Constrained Aspartic Acid or GABA Mimetics for Peptide Lead Optimisation

When a peptide hit contains a flexible aspartic acid or GABA residue, replacing it with the 7‑carboxy norbornane scaffold pre‑locks the bioactive conformation. The crystallographic evidence confirms that χ1 is fixed at 58°, eliminating the entropic penalty that plagues flexible analogs. This substitution routinely improves target affinity by ≥ 10‑fold and simultaneously enhances metabolic stability. The higher hydrophilicity (logP –1.623 ) relative to BCH also aids in formulating the constrained peptide for in‑vivo pharmacokinetic studies.

High‑Assurance Solid‑Phase Peptide Synthesis (SPPS) Requiring Defined Building‑Block Purity

For Fmoc‑SPPS or Boc‑SPPS campaigns where a single amino‑acid deletion or epimerisation can ruin a 30‑step synthesis, the 98% purity and orthogonal QC documentation (NMR, HPLC, GC) provided by Bidepharm offer a demonstrable advantage over the 97% purity of commodity BCH . The 350‑fold cost premium is justified in this context because the cost of a failed synthesis far exceeds the incremental building‑block expense. The 7‑carboxy isomer should be selected when peptide purity and sequence fidelity are paramount.

Quote Request

Request a Quote for 2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.